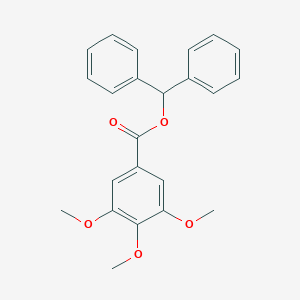

Benzhydryl 3,4,5-trimethoxybenzoate

Beschreibung

Benzhydryl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid, characterized by a benzhydryl (diphenylmethyl) group attached to the carboxylate moiety. This compound belongs to a broader class of trimethoxybenzoate esters, which are widely studied for their structural versatility and biological activities, including anticancer, anti-inflammatory, and calcium-modulating properties . The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in tubulin polymerization inhibitors, making such compounds relevant in oncology research .

The synthesis of benzhydryl derivatives often involves coupling 3,4,5-trimethoxybenzoyl chloride with benzhydryl alcohols or via nucleophilic substitution reactions. For example, benzhydryl alcohols can be synthesized by reacting aryl bromides with 3,4,5-trimethoxybenzaldehyde under Grignard conditions, yielding intermediates that are subsequently esterified .

Eigenschaften

Molekularformel |

C23H22O5 |

|---|---|

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

benzhydryl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C23H22O5/c1-25-19-14-18(15-20(26-2)22(19)27-3)23(24)28-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,21H,1-3H3 |

InChI-Schlüssel |

RXXFQTPZZYMYFJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

Calcium Modulation

- TMB-8 (8-(N,N-diethyl-amino)-octyl-3,4,5-TMB): A well-characterized intracellular calcium release blocker. In renal ischemia-reperfusion models, TMB-8 reduced caspase-3 activity by 40% and apoptosis by 60% . Benzhydryl 3,4,5-TMB derivatives may share similar mechanisms due to the trimethoxybenzoyl group’s role in calcium channel interactions .

Key Research Findings

Alkyl Chain Optimization : Straight-chain alkyl esters (e.g., propyl 3,4,5-TMB) exhibit superior cytotoxicity compared to branched analogs (e.g., isopropyl 3,4,5-TMB), emphasizing the role of molecular geometry .

Fused Ring Systems : Naphthalene-based esters (e.g., 2-methylnaphthalene 3,4,5-TMB) show enhanced potency over diphenyl derivatives, suggesting π-π stacking interactions improve target binding .

Natural vs. Synthetic Sources : Ethyl 3,4,5-TMB is naturally occurring in Rauvolfia yunnanensis , whereas benzhydryl derivatives are exclusively synthetic, highlighting divergent biological roles.

Vorbereitungsmethoden

Hydrolysis and Methylation of Gallic Acid

Gallic acid serves as a common starting material for synthesizing 3,4,5-trimethoxybenzoic acid. In a one-pot industrial process, gallic acid undergoes simultaneous hydrolysis and methylation using methyl sulfate in the presence of alkaline conditions. This method avoids intermediate isolation, yielding 3,4,5-trimethoxybenzoic acid directly. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, a critical intermediate for esterification.

Direct Substitution-Oxidation of 1,2,3-Trimethoxybenzene

An alternative route employs 1,2,3-trimethoxybenzene as the starting material. Lewis acid catalysts (e.g., trifluoromethanesulfonic acid sodium) facilitate substitution with oxoethanoic acid and hydrochloric acid, forming 1,2,3-trimethoxy benzyl chloride. Oxidation using urotropine (hexamethylenetetramine) and acetic acid yields 3,4,5-trimethoxybenzaldehyde, which is further oxidized to the corresponding benzoic acid. This method achieves yields of 60–68% for the aldehyde intermediate, with purity exceeding 85% in optimized conditions.

Esterification Methods for Benzhydryl 3,4,5-Trimethoxybenzoate

Acid Chloride-Mediated Esterification

The traditional approach involves reacting 3,4,5-trimethoxybenzoyl chloride with benzhydrol under basic conditions. Key steps include:

-

Acylation : The acyl chloride reacts with benzhydrol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

-

Workup : The crude product is purified via column chromatography to isolate the ester.

Example Protocol :

Oxidative Esterification from 3,4,5-Trimethoxybenzaldehyde

A novel single-step method adapts the oxidative esterification protocol described in WO2016079759A1. Titanium superoxide (Ti-superoxide) and tert-butyl hydroperoxide (TBHP) enable direct conversion of aldehydes to esters via in situ oxidation and alcohol coupling:

General Procedure :

-

3,4,5-Trimethoxybenzaldehyde (1.0 equiv) and benzhydrol (5.0 equiv) are combined with Ti-superoxide (10 wt%) in toluene.

-

TBHP (2.0 equiv) is added, and the mixture is refluxed at 80°C for 8–10 hours.

-

Purification by column chromatography (petroleum ether/ethyl acetate) yields the ester.

Optimized Conditions :

-

Yield : 85–90% (theoretical, based on analogous benzyl ester syntheses).

-

Purity : >95% (GC analysis).

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Advantages and Limitations

-

Acid Chloride Route : Requires handling corrosive reagents (SOCl₂) and multi-step synthesis but offers reliable yields.

-

Oxidative Esterification : Streamlines synthesis into one pot but necessitates optimization for bulky alcohols like benzhydrol.

Mechanistic Insights

Oxidative Esterification Mechanism

The Ti-superoxide/TBHP system likely operates via a radical pathway:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.